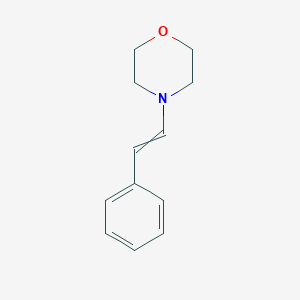
4-(2-Phenylethenyl)morpholine
Cat. No. B8607299
Key on ui cas rn:
36838-59-2
M. Wt: 189.25 g/mol
InChI Key: XWLLGMTXHZNRDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05220020
Procedure details


4-(2-phenylacetyl) morpholine (0.410 g, 2.0 mmol) was dissolved in C6H6 (5 mL) under a nitrogen atmosphere and then triethoxysilane (0.92 mL, 5.0 mmol) and titanium (IV) isopropoxide (0.03 mL, 0.1 mmol) were added. The reaction mixture was heated to 60° C. for 15 hours. The C6H6 was removed in vacuo and the resulting cream colored solid was dissolved in warm (60° C.) hexane (3 mL). The hexane solution was cooled to room temperature, and cream colored crystals appeared in the flask. The recrystallization flask was put in an acetone-filled dewar, which was cooled to -78° C. overnight. The hexane solution was decanted from the cream colored crystals which were dried in vacuo, and 0.38 g of product was collected, although 1H NMR showed the presence of a silicon byproduct. The material was dissolved in 3 mL of warm hexane (60 ° C.) and slowly cooled to room temperature. The hexane was decanted and the product was dried in vacuo to produce 0.24 g (63% yield) of 4-(2-phenylethenyl) morpholine as a cream colored solid.




Yield
63%
Identifiers


|
REACTION_CXSMILES
|
[C:1]1([CH2:7][C:8]([N:10]2[CH2:15][CH2:14][O:13][CH2:12][CH2:11]2)=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(O[SiH](OCC)OCC)C>C1C=CC=CC=1.CC(C)[O-].[Ti+4].CC(C)[O-].CC(C)[O-].CC(C)[O-]>[C:1]1([CH:7]=[CH:8][N:10]2[CH2:11][CH2:12][O:13][CH2:14][CH2:15]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:3.4.5.6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.41 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)CC(=O)N1CCOCC1
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0.92 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O[SiH](OCC)OCC
|
|
Name
|
|
|
Quantity
|
0.03 mL
|
|
Type
|
catalyst
|
|
Smiles
|
CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The C6H6 was removed in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
was dissolved
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
in warm (60° C.) hexane (3 mL)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The hexane solution was cooled to room temperature
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
filled dewar, which
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was cooled to -78° C. overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The hexane solution was decanted from the cream colored crystals which
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
were dried in vacuo, and 0.38 g of product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was collected, although 1H NMR
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The material was dissolved in 3 mL of warm hexane (60 ° C.)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
slowly cooled to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The hexane was decanted
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the product was dried in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)C=CN1CCOCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.24 g | |
| YIELD: PERCENTYIELD | 63% | |
| YIELD: CALCULATEDPERCENTYIELD | 63.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
